

Application Notes and Protocols for Animal Models in Ampelopsin A Hepatoprotective Studies

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Compound of Interest

Compound Name: *Ampelopsin A*

Cat. No.: *B1665483*

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Introduction

Ampelopsin A, also known as dihydromyricetin (DHM), is a natural flavonoid compound predominantly found in plants such as *Ampelopsis grossedentata* (vine tea).[1] Extensive research has highlighted its diverse pharmacological benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Of particular interest to drug development professionals is its potent hepatoprotective activity. **Ampelopsin A** has been shown to shield the liver from various insults, including chemical toxins, chronic alcohol consumption, and metabolic dysfunction.[1][3]

The validation of these hepatoprotective effects relies heavily on the use of well-established animal models that mimic the pathophysiology of human liver diseases.[4][5] These models are indispensable for elucidating the underlying mechanisms of action and for preclinical assessment of efficacy. This document provides detailed application notes and experimental protocols for three common animal models used in **Ampelopsin A** research: the carbon tetrachloride (CCl₄)-induced liver fibrosis model, the high-fat diet (HFD)-induced non-alcoholic fatty liver disease (NAFLD) model, and the alcohol-induced liver disease (ALD) model.

Application Note 1: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model

This model is a widely used and reliable method for inducing acute and chronic liver injury, characterized by centrilobular necrosis, inflammation, and progressive fibrosis, which closely mimics aspects of human fibrotic liver disease.[6][7] The toxicity of CCl₄ is mediated by its metabolic activation by cytochrome P450 (specifically CYP2E1) to form highly reactive free radicals, which initiate lipid peroxidation and damage cellular membranes, leading to hepatocyte death and subsequent activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[7]

Experimental Protocol: CCl₄-Induced Fibrosis in Mice

This protocol is synthesized from methodologies described in studies on chemically-induced liver fibrosis.[1][7][8]

- Animal Selection:
 - Species: Mouse (*Mus musculus*).
 - Strain: C57BL/6 or A/J are commonly used.[7][9]
 - Characteristics: Male, 8-10 weeks old, weight 20-25g.
 - Acclimatization: House animals for at least one week prior to the experiment under standard conditions (12h light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to standard chow and water.
- Model Induction and Treatment:
 - Control Group: Receives intraperitoneal (i.p.) injections of the vehicle (e.g., olive oil or corn oil) on the same schedule as the CCl₄ group.
 - CCl₄ Model Group: Receives i.p. injections of CCl₄. A common protocol involves administering 1-1.5 mL/kg body weight of CCl₄ (diluted 1:1 v/v in olive or corn oil) twice or three times a week for 4-8 weeks to establish significant fibrosis.[6][8]
 - **Ampelopsin A** Treatment Group: Receives CCl₄ injections as per the model group. **Ampelopsin A** is administered, typically via oral gavage, at a predetermined dose (e.g.,

50-100 mg/kg/day). Treatment can commence either before or after the initiation of CCl₄ injury, depending on whether the aim is to study preventive or therapeutic effects.

- Endpoint Analysis (at the conclusion of the study):
 - Sample Collection: Euthanize mice and collect blood via cardiac puncture for serum analysis. Perfuse and collect the liver for histopathological and molecular analyses.
 - Serum Biochemistry: Measure levels of liver injury markers Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
 - Histopathology: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to assess inflammation and necrosis, and Masson's Trichrome or Sirius Red staining to visualize and quantify collagen deposition (fibrosis).
 - Molecular Analysis: Use portions of the liver for Western blot or qPCR to quantify the expression of key fibrotic markers such as alpha-smooth muscle actin (α -SMA), Collagen Type I (Col1 α 1), and Transforming Growth Factor-beta 1 (TGF- β 1).^[1]

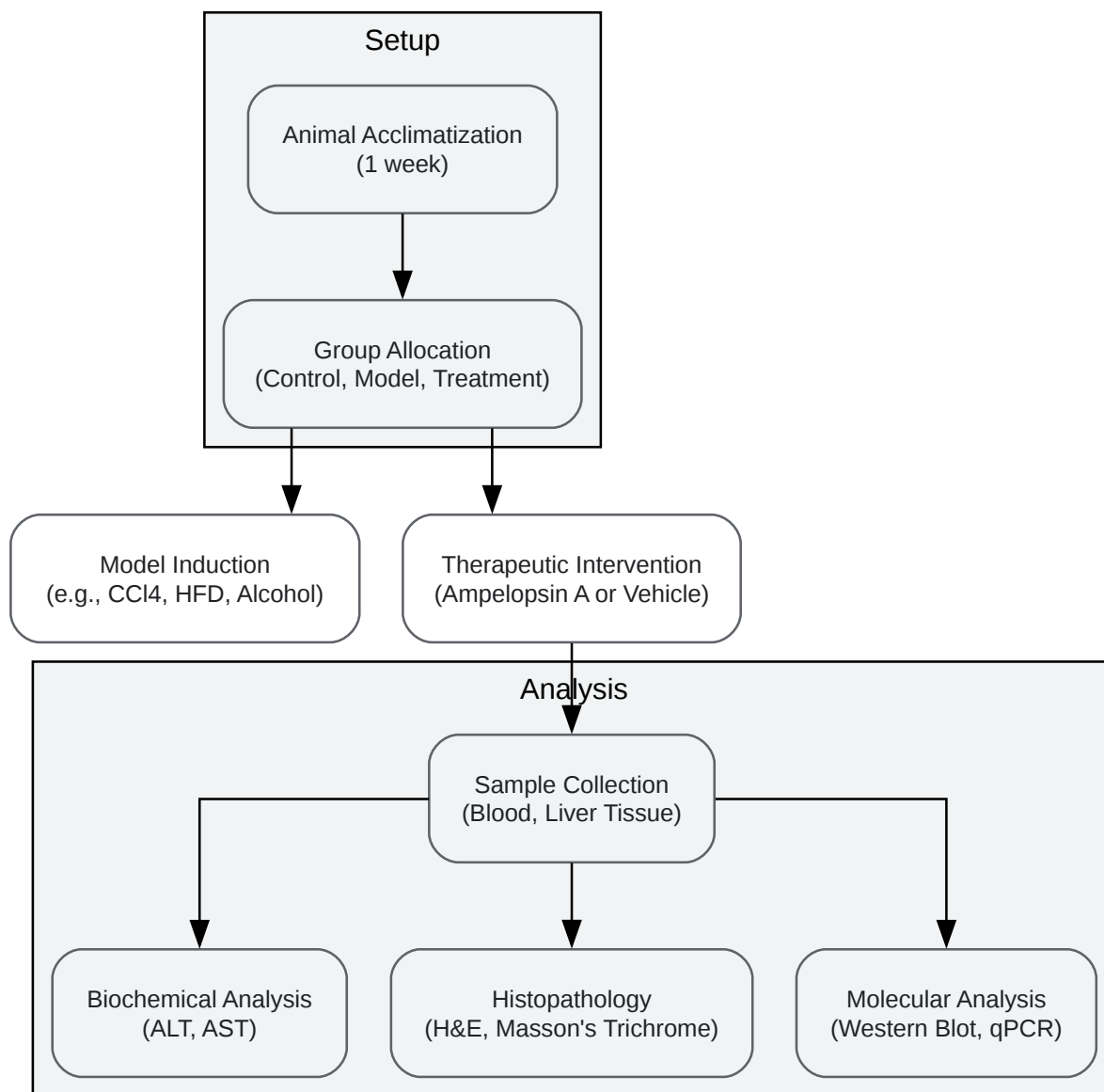
Data Presentation: Effects of Ampelopsin A on CCl₄-Induced Liver Injury

The following table summarizes representative quantitative data on the effects of **Ampelopsin A** in a CCl₄-induced liver fibrosis model.

Parameter	Control Group	CCl4 Model Group	Ampelopsin A + CCl4 Group	Units	Reference
Serum ALT	Normal	Significantly Increased	Significantly Decreased vs. Model	U/L	[1]
Serum AST	Normal	Significantly Increased	Significantly Decreased vs. Model	U/L	[1]
Hepatic Collagen Deposition	Minimal	Markedly Increased	Significantly Reduced vs. Model	% Area	[1]
α -SMA Expression	Low	Significantly Upregulated	Significantly Downregulated vs. Model	Relative Units	[1]
Collagen I Expression	Low	Significantly Upregulated	Significantly Downregulated vs. Model	Relative Units	[1]
TGF- β 1 Expression	Low	Significantly Upregulated	Significantly Downregulated vs. Model	Relative Units	[1]

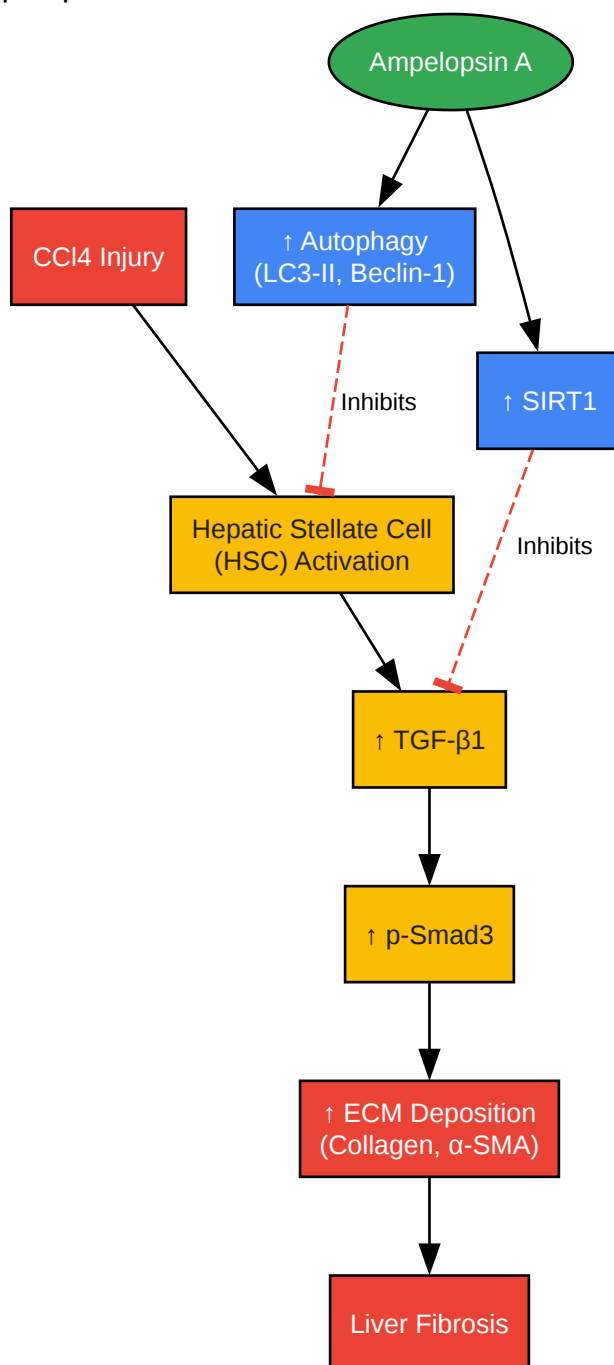
Visualization: CCl4-Induced Fibrosis Workflow and Ampelopsin A Intervention

General Experimental Workflow for Hepatoprotective Studies

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Caption: General experimental workflow for animal hepatoprotective studies.

Ampelopsin A Mechanism in CCl4-Induced Fibrosis

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Caption: **Ampelopsin A** inhibits CCl4-induced fibrosis via SIRT1 and autophagy.[1]

Application Note 2: Diet-Induced Metabolic Liver Injury Models

Metabolic disorders are leading causes of chronic liver disease globally. Animal models based on dietary manipulation are crucial for studying NAFLD and ALD.[\[10\]](#)[\[11\]](#)

Part A: High-Fat Diet (HFD)-Induced Non-Alcoholic Fatty Liver Disease (NAFLD)

This model recapitulates key features of human NAFLD, including obesity, insulin resistance, hepatic steatosis (fat accumulation), and in some protocols, inflammation (steatohepatitis or NASH).[\[11\]](#)[\[12\]](#)

Experimental Protocol: HFD-Induced NAFLD in Mice

- **Animal Selection:** C57BL/6 mice are highly susceptible to diet-induced obesity and are the preferred strain.
- **Diet and Treatment:**
 - **Control Group:** Fed a standard or low-fat control diet (e.g., 10% kcal from fat).
 - **HFD Model Group:** Fed a high-fat diet (e.g., 45% or 60% kcal from fat) for 8-16 weeks to induce NAFLD.
 - **Ampelopsin A Treatment Group:** Fed an HFD and co-administered **Ampelopsin A** (e.g., 50-100 mg/kg/day, oral gavage or mixed in the diet).
- **Endpoint Analysis:**
 - **In-life Monitoring:** Track body weight and food intake weekly.
 - **Metabolic Assessment:** At the end of the study, measure fasting blood glucose and serum lipid profiles (triglycerides [TG], total cholesterol [TC]).
 - **Liver Analysis:** Measure liver weight and hepatic TG content. Perform histopathology (H&E and Oil Red O staining) to assess steatosis and inflammation.

Part B: Alcohol-Induced Liver Disease (ALD)

The Lieber-DeCarli liquid diet model is a standard for inducing ALD, as it ensures consistent alcohol intake and malnutrition, two key factors in the human condition.^[13] This model typically induces hepatic steatosis and elevates liver enzymes.^[3]

Experimental Protocol: Lieber-DeCarli Model of ALD in Mice

- **Animal Selection:** C57BL/6 mice are commonly used.
- **Diet and Treatment:**
 - **Control Group:** Pair-fed a control liquid diet isocalorically matched to the alcohol diet, with maltose dextrin substituting for ethanol.
 - **Alcohol Model Group:** Acclimated to the Lieber-DeCarli liquid diet, with ethanol concentration gradually increased to the final concentration (e.g., 5% v/v, providing 36% of total calories). The diet is maintained for 4-6 weeks.
 - **Ampelopsin A Treatment Group:** Fed the alcohol liquid diet and administered **Ampelopsin A** (e.g., 50-100 mg/kg/day, oral gavage).
- **Endpoint Analysis:**
 - **Serum Analysis:** Measure serum ALT, AST (also referred to as GOT), and GPT levels.^[3] Serum ethanol levels can also be quantified.
 - **Liver Analysis:** Assess liver weight, hepatic TG content, and histopathology for steatosis.

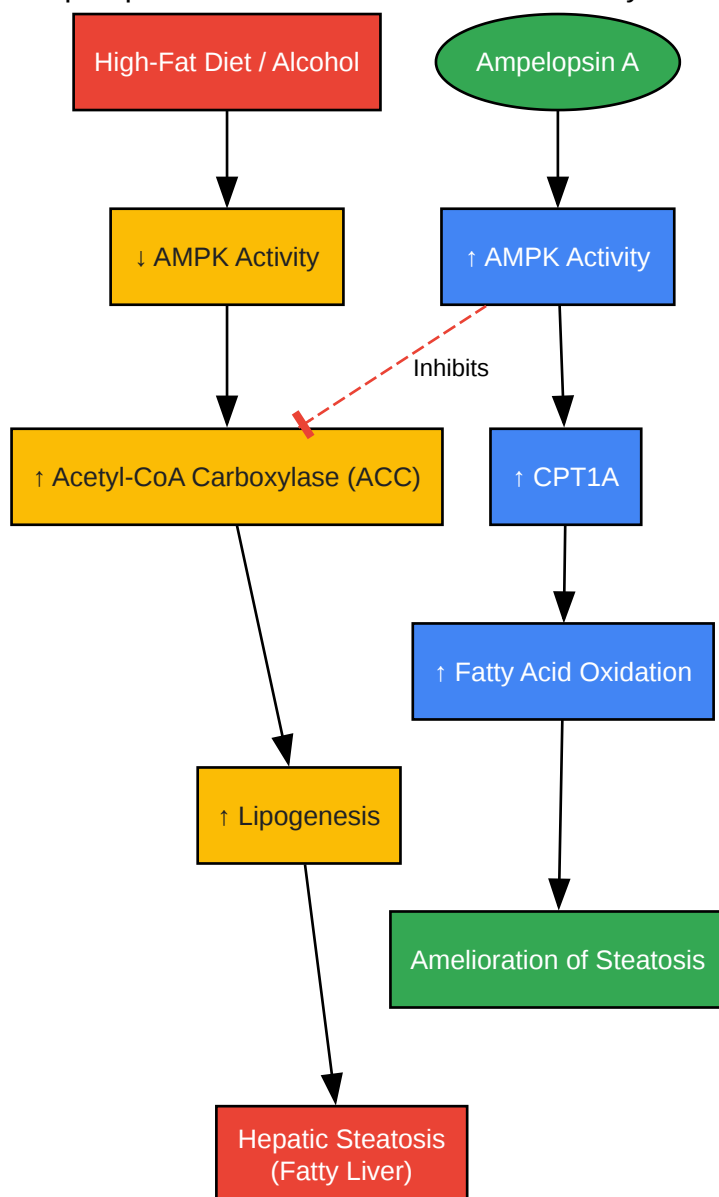
Data Presentation: Effects of Ampelopsin A on Diet-Induced Liver Injury

The following table summarizes representative data from studies using HFD and alcohol diet models.^[3]

Model	Parameter	Control Group	Model Group	Ampelopsin A Treated Group	Units	Reference
NAFLD	Body Weight Gain	Normal	Significantly Increased	Significantly Reduced	g	[3]
Liver Triglycerides	Low	Significantly Increased	Significantly Reduced	mg/g tissue	[3]	
Serum Triglycerides	Normal	Increased	Reduced	mg/dL	[3]	
ALD	Serum AST/GOT	Normal	Significantly Increased	Significantly Reduced	U/L	[3]
Serum ALT/GPT	Normal	Significantly Increased	Significantly Reduced	U/L	[3]	
Liver Triglycerides	Low	Significantly Increased	Significantly Reduced	mg/g tissue	[3]	

Visualization: Ampelopsin A Mechanism in Metabolic Liver Injury

Ampelopsin A Mechanism in Metabolic Fatty Liver



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Caption: **Ampelopsin A** ameliorates steatosis by activating AMPK signaling.[3]

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